![molecular formula C9H9FN4O B1446186 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1955547-18-8](/img/structure/B1446186.png)

3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one

Descripción general

Descripción

Triazines are a group of chemical compounds whose basic structure is an aromatic heterocycle, containing three nitrogen atoms in a six-membered ring . They have a wide range of applications in industry and medicine .

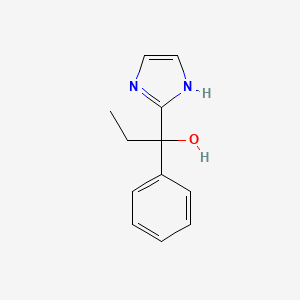

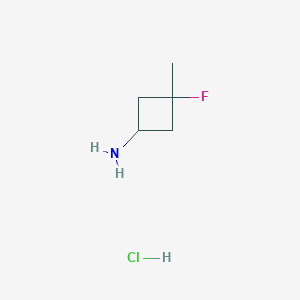

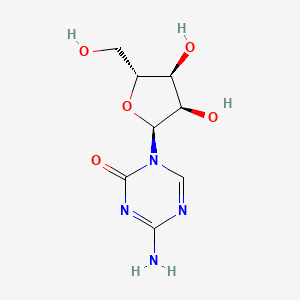

Molecular Structure Analysis

The molecular structure of triazines involves a six-membered ring with alternating carbon and nitrogen atoms . The specific molecular structure of “3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would need to be determined through further analysis.Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including reactions with histamine receptors, which play an important role in allergic diseases . The specific chemical reactions of “3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one” are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely. For example, some triazines are solid, while others are liquid . The specific physical and chemical properties of “3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one” are not available in the sources I found.Aplicaciones Científicas De Investigación

Anti-Allergic Drug Synthesis

This compound is involved in the synthesis of anti-allergic drugs. Histamine, which is structurally similar to this compound, plays a crucial role in allergic responses. Antagonists of histamine H1 receptors are a significant area of study for anti-allergic drugs, and derivatives of this compound can be designed to target these receptors .

Antidiabetic Activity

Derivatives of benzo[d][1,2,3]triazin-4(3H)-one have shown significant α-glucosidase inhibition activity. This is an important target for antidiabetic drugs as it helps in controlling postprandial blood glucose levels. The compound’s structure can be modified to enhance its antidiabetic properties .

Anticancer Properties

Some derivatives have demonstrated potent anticancer activity against various cancer cell lines, including human lung carcinoma (A549) and breast cancer (MCF-7). The compound’s framework can be utilized to develop new anticancer agents with targeted efficacy .

Antioxidant Effects

The compound’s derivatives also exhibit antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Research into the compound’s antioxidant capacity could lead to the development of protective therapies .

Antimicrobial Applications

The structural motif of benzo[d][1,2,3]triazin-4(3H)-one is found in compounds with antimicrobial properties. These compounds can be synthesized and tested against a variety of pathogens to develop new antimicrobial drugs .

Mecanismo De Acción

Mode of Action

The mode of action of 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one involves a region-selective visible light-mediated denitrogenation alkene insertion to obtain 3-substituted indolizinones . This process is noteworthy as it switches from reported nickel catalysis to photocatalysis, realizing different reactivity where photocatalytic denitrogenation and subsequent nitrogen-mediated hydrogen atom transfer lead to the exclusive formation of 3-substituted indolizinones .

Biochemical Pathways

The compound is involved in a photocatalytic reaction compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones .

Result of Action

The result of the action of 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one is the formation of 3-substituted indolizinones . These are important structural motifs present in many bioactive molecules and natural products .

Action Environment

The action of 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one is influenced by environmental factors such as light, as the compound is involved in a region-selective visible light-mediated reaction . The reaction developed has broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-aminoethyl)-7-fluoro-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOGHKOWMNJOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NN(C2=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)